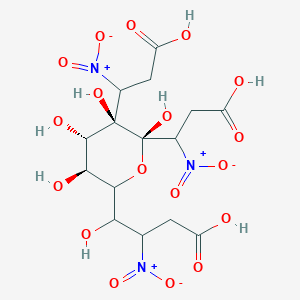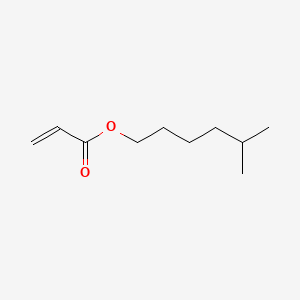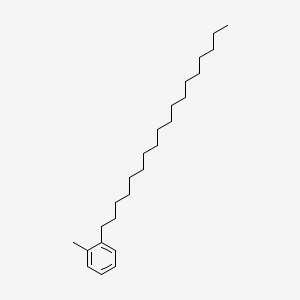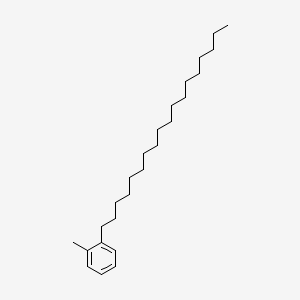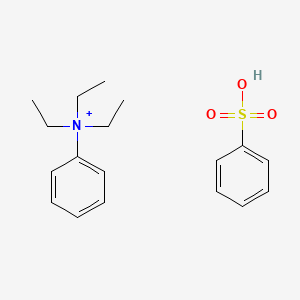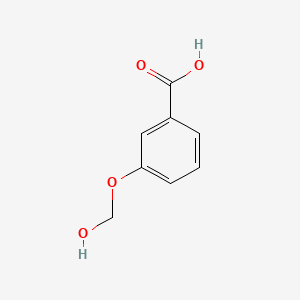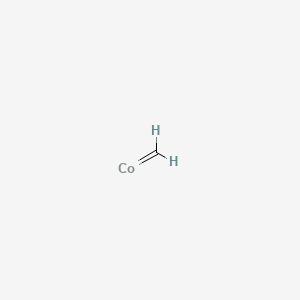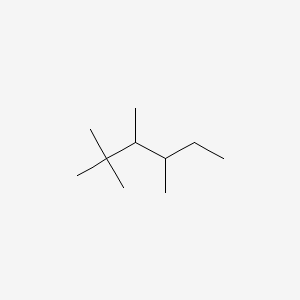
2,2,3,4-Tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4-Tetramethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with four methyl groups attached at the 2nd, 2nd, 3rd, and 4th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes using methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutane with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal-organic frameworks can facilitate the alkylation reactions required to produce this compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the molecule into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of UV light.
Combustion: Oxygen at high temperatures.
Cracking: High temperatures and pressures, often with a catalyst like zeolite.
Major Products
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
2,2,3,4-Tetramethylhexane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in certain fuel formulations.
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethylhexane is primarily related to its physical and chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. In biological systems, it can integrate into lipid membranes, potentially affecting membrane fluidity and permeability. Its interactions with enzymes and other proteins are generally limited due to its non-polar nature .
Comparison with Similar Compounds
2,2,3,4-Tetramethylhexane can be compared with other branched alkanes such as:
- 2,2,4,4-Tetramethylhexane
- 3,3,4,4-Tetramethylhexane
- 2,2,3,3-Tetramethylbutane
These compounds share similar molecular weights and structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, such as boiling point and reactivity .
Properties
CAS No. |
52897-08-2 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,2,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-8(2)9(3)10(4,5)6/h8-9H,7H2,1-6H3 |
InChI Key |
MHPSPNGWFAGBNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




